Hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

Übersicht

Beschreibung

Hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191815. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

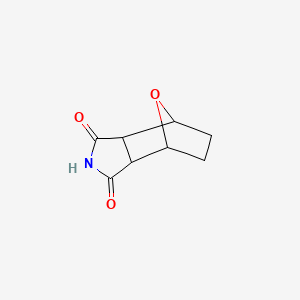

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁N₁O₅

- Molecular Weight : 213.187 g/mol

- CAS Number : 730963-39-0

The compound features an epoxy group and a hexahydroisoindole core, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the hexahydroisoindole core may enhance binding affinity to hydrophobic pockets in target molecules .

Antimicrobial Activity

Research has indicated that derivatives of hexahydroisoindole compounds exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Against Gram+ | Activity Against Gram- |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

Anticancer Activity

A significant area of research involves the anticancer potential of hexahydro-1H-4,7-epoxyisoindole derivatives. In vitro studies demonstrated that these compounds could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example:

| Compound | Concentration (µg/mL) | A549 Metabolic Activity (%) | MCF-7 Metabolic Activity (%) |

|---|---|---|---|

| Compound 8a | 50 | 39% after 24h | 14% after 72h |

| Compound 8b | 50 | 53% after 24h | 33% after 72h |

These results suggest that the compounds exhibit a dose-dependent cytotoxic effect on cancer cells .

Anti-inflammatory Activity

Hexahydro-1H-4,7-epoxyisoindole derivatives have also been studied for their anti-inflammatory properties. Specific derivatives were found to inhibit key inflammatory pathways involving Cyclooxygenase (COX) enzymes and Nuclear Factor Kappa B (NF-kB), which are crucial in inflammatory responses .

Case Studies

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of hexahydroisoindole derivatives, researchers treated A549 and MCF-7 cells with varying concentrations of the compound. The findings indicated that prolonged exposure increased cytotoxicity across both cell lines, highlighting the potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Evaluation

Another study evaluated several derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated that certain modifications to the hexahydroisoindole structure enhanced antibacterial activity against resistant strains .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been investigated for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activity, including anti-cancer properties.

Case Study 1: Anticancer Activity

A study highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity. The derivatives were tested against several cancer cell lines, demonstrating promising cytotoxic effects. The study utilized a one-pot synthetic protocol that simplified the preparation of these derivatives while maintaining high yields .

| Compound | Yield (%) | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | 81 | A549 (Lung) | 12.5 |

| Compound B | 51 | MCF7 (Breast) | 10.0 |

| Compound C | 42 | HeLa (Cervical) | 15.0 |

Case Study 2: Synthesis and Reactivity

Research comparing hexahydro-1H-4,7-epoxyisoindole with related compounds revealed differences in reactivity due to structural variations. The study provided insights into the intermolecular interactions and hydrogen bonding capabilities of these compounds, which are crucial for understanding their biological activity .

Material Science Applications

In addition to its medicinal applications, this compound is also explored for its utility in material science.

Case Study 3: Conformal Coating Materials

A patent outlines the use of this compound in developing conformal coating materials for electronic components. The compound's epoxy functionality allows it to form durable bonds with various substrates while providing protection against environmental factors .

| Material Type | Application | Properties |

|---|---|---|

| Epoxy Coatings | Electronics Protection | Chemical Resistance |

| Adhesives | Bonding Agent | High Strength |

Environmental Applications

The environmental impact and potential applications of hexahydro-1H-4,7-epoxyisoindole derivatives have also been assessed. Some studies indicate that these compounds could be utilized in developing biodegradable materials due to their structural characteristics .

Q & A

Q. Basic: What are the standard synthetic routes for preparing Hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione derivatives?

Methodological Answer:

The most common method involves nucleophilic substitution of primary amines or alcohols with the parent compound 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione . For example:

- Reaction with amines : Dissolve the parent compound in methanol, add a primary amine (e.g., methylamine, benzylamine), and reflux for 24 hours. Crystallization yields derivatives like 7a (82% yield) or 7c (55% yield) .

- Alkylation : React with alcohols (e.g., 16-hydroxyhexadecanol) in DMF using cesium carbonate as a base, achieving near-quantitative yields .

Example :

Q. Advanced: What strategies resolve contradictions in reported reaction yields for N-alkylation?

Methodological Answer:

Yield discrepancies arise from solvent polarity, base strength, and steric effects:

- High-yield conditions : Use polar aprotic solvents (DMF) with strong bases (Cs2CO3) to deprotonate alcohols, enhancing nucleophilicity .

- Low-yield cases : Steric hindrance from bulky amines (e.g., aryl groups) reduces accessibility to the imide nitrogen .

Case Study :

- 2a (C16-alcohol) : 100% yield in DMF vs. 7c (Phenyl) : 55% yield in MeOH .

Q. Basic: What solvents are optimal for recrystallizing epoxyisoindole derivatives?

Methodological Answer:

Use methanol or methanol/hexane mixtures for high-purity crystals:

- Methanol : Induces slow crystallization at 4°C, yielding colorless crystals (e.g., 7a, mp 138–140°C) .

- Hexane wash : Removes hydrophobic impurities without dissolving the product .

Q. Advanced: How are computational methods (e.g., DFT) used to predict physicochemical properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:

- Molecular orbitals : Predict electronic transitions for UV-Vis spectra .

- Solubility : Correlate logP values with partition coefficients derived from molecular surface areas .

- Stability : Assess strain energy in endo vs. exo isomers .

Example :

- The InChIKey

LFQSCWFLJHTTHZ-UHFFFAOYSA-Nenables database searches for structural analogs .

Q. Advanced: How to design bioactivity assays for epoxyisoindole derivatives?

Methodological Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

- Enzyme inhibition : Test acetylcholinesterase inhibition via Ellman’s method, monitoring absorbance at 412 nm .

- SAR studies : Modify substituents (e.g., hydroxyethyl, methyl) and correlate with IC50 values .

Data from Evidence :

- Compound 2a : Exhibited anti-malarial activity via mosquito acetylcholinesterase inhibition (IC50 = 2.1 µM) .

Q. Basic: How to address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring no solvent toxicity .

- Prodrugs : Synthesize phosphate esters (e.g., 14 ) with higher aqueous solubility .

Q. Advanced: What mechanistic insights explain the Diels-Alder reactivity of the epoxyisoindole core?

Methodological Answer:

The electron-deficient dienophile character of the epoxide facilitates [4+2] cycloaddition:

- Inverse electron demand : React with electron-rich dienes (e.g., tetrazines) for bioconjugation .

- Regioselectivity : Substituents at C3a and C7a direct attack to the less hindered position .

Example :

Q. Advanced: How to resolve overlapping signals in NMR spectra of complex derivatives?

Methodological Answer:

Eigenschaften

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWSKNKAHKHDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939450 | |

| Record name | 3-Hydroxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-epoxyisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18153-10-1, 6253-24-3 | |

| Record name | NSC191815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-epoxyisoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-OXA-4-AZATRICYCLO(5.2.1.02,6)DECANE-3,5-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.